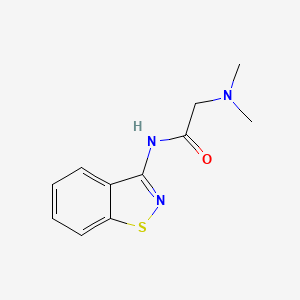
N-1,2-Benzothiazol-3-yl-N~2~,N~2~-dimethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzisothiazole ring, which is known for its biological activity, and a dimethylaminoacetamide group, which contributes to its chemical reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide typically involves the reaction of 1,2-benzisothiazol-3-amine with 2-chloro-N,N-dimethylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzisothiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the dimethylamino group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzisothiazole derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent, given its ability to interact with various biological targets.
Industry: In industrial applications, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The benzisothiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The dimethylaminoacetamide group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazol-3-amine: Lacks the dimethylaminoacetamide group, resulting in different solubility and reactivity profiles.
N-(1,2-Benzisothiazol-3-yl)-2-(methylamino)acetamide: Similar structure but with a methylamino group instead of a dimethylamino group, leading to different biological activity and chemical properties.
N-(1,2-Benzisothiazol-3-yl)-2-(ethylamino)acetamide: Features an ethylamino group, which affects its interaction with biological targets and its overall chemical behavior.
The uniqueness of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide lies in its specific combination of the benzisothiazole ring and the dimethylaminoacetamide group, which together confer distinct chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
109382-08-3 |
|---|---|
Formule moléculaire |
C11H13N3OS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
N-(1,2-benzothiazol-3-yl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C11H13N3OS/c1-14(2)7-10(15)12-11-8-5-3-4-6-9(8)16-13-11/h3-6H,7H2,1-2H3,(H,12,13,15) |
Clé InChI |
PHPMRCJBTUFSDD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)NC1=NSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



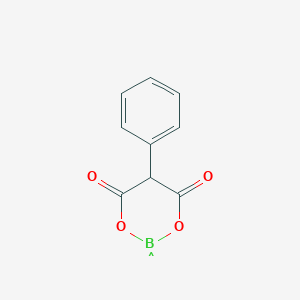
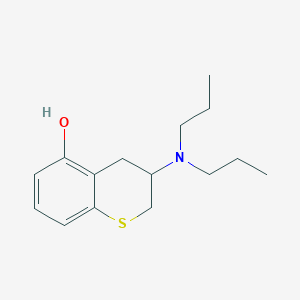
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
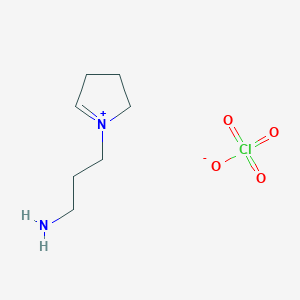
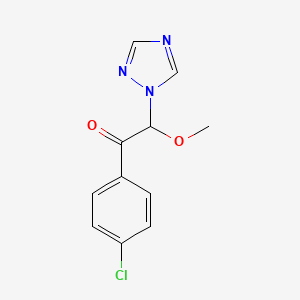

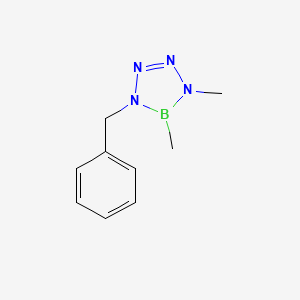
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)


![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)

